The Role of Internalins in Listeria monocytogenes Pathogenesis: A Technical Guide
The Role of Internalins in Listeria monocytogenes Pathogenesis: A Technical Guide
Abstract
Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe food-borne illness, listeriosis. A critical aspect of its virulence is the ability to invade non-phagocytic host cells, a process orchestrated by a family of surface proteins known as internalins (Inls). This technical guide provides an in-depth examination of the function of internalins in Listeria pathogenesis, focusing on the molecular mechanisms of the most prominent members, InlA and InlB. We will detail their interaction with host cell receptors, the subsequent signaling cascades that commandeer the host's cellular machinery to facilitate bacterial uptake, and their collective role in breaching critical anatomical barriers. This document summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and provides visual diagrams of the core pathways and workflows to support researchers, scientists, and drug development professionals.
The Internalin Protein Family: An Overview
The internalin family comprises at least 25 surface-exposed proteins in Listeria monocytogenes, characterized by the presence of N-terminal leucine-rich repeats (LRRs) which are often involved in protein-protein interactions.[1][2] While many members of this family exist, InlA and InlB are the most extensively studied and are considered the primary factors for bacterial invasion of host cells.[3] Other internalins, such as InlC, InlF, InlP, and InlG, play diverse and specific roles in the infection cycle, including cell-to-cell spread and the traversal of anatomical barriers.[3][4]
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Internalin A (InlA): A key virulence factor required for crossing the intestinal barrier.[5][6] It is covalently anchored to the bacterial cell wall and its LRR domain interacts specifically with the host cell receptor E-cadherin.[6][7]
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Internalin B (InlB): A more versatile invasin (B1167395) that facilitates entry into a broader range of cells, including hepatocytes, fibroblasts, and endothelial cells.[8][9] InlB interacts with several host receptors, most notably the receptor tyrosine kinase Met, the hepatocyte growth factor (HGF) receptor.[8][10]
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Other Notable Internalins:
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InlF: Promotes entry into endothelial cells, contributing to the breach of the blood-brain barrier.[4]
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InlP: Contributes to fetoplacental infection by targeting placental layers through interaction with the host protein afadin.[1][4]
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InlC: Exploits exocytic pathways to facilitate cell-to-cell spread.[4][11]
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Molecular Mechanisms of Internalin-Mediated Invasion
L. monocytogenes employs a "zipper" mechanism for entry, where the binding of bacterial internalins to host receptors triggers a cascade of intracellular signals, leading to cytoskeletal rearrangements that engulf the bacterium.
The InlA-E-cadherin Pathway
InlA-mediated invasion is crucial for crossing the intestinal epithelium. This interaction is highly species-specific, depending on a single amino acid (Proline at position 16) in the first extracellular domain (EC1) of human E-cadherin, which is absent in mice, making them naturally resistant to this invasion pathway.[7][12]
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Binding: The LRR domain of InlA binds to the EC1 domain of E-cadherin on the surface of intestinal epithelial cells.[2][13]
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Signal Transduction: This binding event initiates a signaling cascade. It leads to the recruitment of α- and β-catenins and triggers the local activation of phosphoinositide 3-kinase (PI3K).[14]
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Cytoskeletal Rearrangement: Activated PI3K influences actin remodeling through the recruitment of the guanine (B1146940) nucleotide exchange factor (GEF) Tiam1, which activates the small GTPase Rac.[14] Additionally, the E-cadherin complex component p120ctn can interact with another GEF, Vav2, further contributing to actin polymerization.[14]
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Internalization: These signaling events culminate in the assembly of actin filaments at the site of bacterial adhesion, leading to membrane protrusions that surround and internalize the bacterium into a vacuole.[7]
Caption: InlA-E-cadherin signaling cascade leading to bacterial uptake.
The InlB-Met Pathway
InlB mimics the activity of hepatocyte growth factor (HGF), the natural ligand for the Met receptor tyrosine kinase, to induce bacterial uptake in various cell types, including hepatocytes.[10][15]
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Binding and Dimerization: InlB binds to the Met receptor.[16] This interaction is thought to promote Met dimerization, a key step for receptor activation.[16]
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Receptor Activation: Dimerization leads to trans-autophosphorylation of the Met kinase domains, activating the receptor.[10][16]
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Downstream Signaling: The activated Met receptor serves as a docking site for adaptor proteins like GRB2, which in turn recruits the E3 ubiquitin ligase CBL.[16] This initiates downstream signaling through two major pathways:
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PI3K/AKT pathway: Critical for cell survival and actin dynamics.
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RAS/RAF/MAPK pathway: Involved in cell proliferation and differentiation.[16]
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Clathrin-Mediated Endocytosis: CBL-mediated monoubiquitination of Met recruits additional components of the endocytic machinery, such as CIN85, promoting the internalization of the receptor-bacterium complex via clathrin-mediated endocytosis.[16][17]
Caption: InlB-Met signaling cascade driving clathrin-mediated endocytosis.
Role of Internalins in Traversing Host Barriers
The coordinated action of different internalins is essential for Listeria to cross the anatomical barriers it encounters during systemic infection.[4][5]
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Intestinal Barrier: InlA is critical for crossing the intestinal barrier by interacting with E-cadherin on goblet cells.[5][6] InlB can synergistically promote invasion at multicellular junctions where its receptor, c-Met, becomes accessible.[17]
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Placental Barrier: The combined action of both InlA and InlB is required for Listeria to cross the placental barrier and cause fetoplacental listeriosis.[4][9] InlP also plays a significant role in placental colonization.[1][4]
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Blood-Brain Barrier (BBB): Both InlB and InlF are implicated in breaching the BBB.[4][11] InlB may facilitate this crossing by extending the lifespan of infected monocytes, which can then act as "Trojan horses" to deliver bacteria to the brain.[4][11] InlF directly promotes entry into endothelial cells of the BBB.[4]
Caption: Roles of different internalins in crossing host anatomical barriers.
Quantitative Analysis of Internalin Function
The contribution of specific internalins to adhesion and invasion can be quantified by comparing wild-type Listeria to isogenic deletion mutants. The data below, compiled from various studies, illustrates the critical roles of InlA, InlB, and the alternative sigma factor σB which regulates their expression.
| Experiment Type | Cell Line | Bacterial Strain / Condition | Metric | Value / Fold Change | Reference |
| Invasion Assay | Human Hepatocytes | Wild-type (WT) | Internalization Efficiency | 13.23% (Baseline) | [8] |
| Invasion Assay | Human Hepatocytes | ΔinlA mutant | Relative Internalization | ~60% of WT | [8] |
| Invasion Assay | Human Hepatocytes | ΔinlB mutant | Relative Internalization | ~100% of WT (No significant role detected) | [8] |
| Invasion Assay | Caco-2 | ΔinlAΔinlB mutant (Exponential Phase) | Invasion Reduction | 38-fold | [18] |
| Invasion Assay | Caco-2 | ΔinlAΔinlB mutant (Stationary Phase) | Invasion Reduction | 43-fold | [18] |
| Invasion Assay | HepG-2 | ΔinlAΔinlB mutant (Exponential Phase) | Invasion Reduction | 9-fold | [18] |
| Invasion Assay | HepG-2 | ΔinlAΔinlB mutant (Stationary Phase) | Invasion Reduction | 125-fold | [18] |
| Adhesion/Invasion | HeLa Cells | Aggregating WT vs. non-aggregating mutant | Adhesion Increase | ~5-fold | [19][20] |
| Adhesion/Invasion | HeLa Cells | Aggregating WT vs. non-aggregating mutant | Invasion Increase | ~3-fold | [20] |
| Gene Expression | L. monocytogenes | Stationary vs. Exponential Phase (WT) | inlA mRNA Expression | 9 to 18-fold increase | [18] |
| Gene Expression | L. monocytogenes | Stationary vs. Exponential Phase (WT) | inlB mRNA Expression | 3 to 6-fold increase | [18] |
| Virulence Study | Mouse Model | LM-ΔinlG mutant vs. WT | LD₅₀ (CFU) | 1.0 × 10⁶⁹ (mutant) vs. 1.0 × 10⁶⁶ (WT) | [3] |
Experimental Protocols for Studying Internalin Function
The gentamicin (B1671437) protection assay is the gold-standard method for quantifying bacterial invasion into cultured host cells. It differentiates between extracellular and intracellular bacteria by using an antibiotic that cannot penetrate eukaryotic cells.
Materials and Reagents
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Cell Lines: Caco-2 (human intestinal epithelial), HepG-2 (human hepatocyte), or HeLa cells.
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Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.
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Bacterial Strains: Wild-type L. monocytogenes (e.g., EGD, 10403S) and relevant isogenic mutants (e.g., ΔinlA, ΔinlB).
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Bacterial Culture Media: Brain Heart Infusion (BHI) broth and agar (B569324).
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Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Gentamicin solution (10 mg/mL), 1% Triton X-100 in sterile water.
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Equipment: 24-well cell culture plates, 37°C incubator with 5% CO₂, orbital shaker, centrifuge, light microscope.
Protocol: Gentamicin Protection (Invasion) Assay
This protocol is adapted from methodologies described for Caco-2 cells.[21][22]
Part A: Host Cell Preparation
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Culture host cells (e.g., Caco-2) in T-75 flasks. Passage cells every 3-4 days using Trypsin-EDTA.
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Seed cells into 24-well plates at a density to achieve a confluent monolayer (e.g., ~10⁵ cells/well) and grow for 2-3 days.
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Twenty-four hours before the assay, replace the growth medium with antibiotic-free medium.
Part B: Bacterial Inoculum Preparation
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Streak Listeria strains from frozen stocks onto BHI agar and incubate at 37°C for 24-48 hours.
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Inoculate a single colony into 10 mL of BHI broth and grow overnight at 37°C with shaking.[23]
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The next day, dilute the overnight culture into fresh BHI and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
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Pellet the bacteria by centrifugation (e.g., 6,000 x g for 5 min).
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Wash the pellet twice with sterile PBS. Resuspend the final pellet in antibiotic-free cell culture medium.
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Adjust the bacterial concentration to achieve the desired Multiplicity of Infection (MOI), typically 10-50 bacteria per host cell.
Part C: Infection and Invasion
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Remove the medium from the host cell monolayers in the 24-well plate.
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Infect the cells by adding the prepared bacterial suspension (e.g., 250 µL per well).
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Centrifuge the plates briefly (e.g., 200 x g for 1-5 min) to synchronize the infection by bringing bacteria into contact with the cells.[21]
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Incubate at 37°C with 5% CO₂ for 1-2 hours to allow for bacterial entry.
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After incubation, aspirate the medium and wash the monolayers 2-3 times with PBS to remove non-adherent bacteria.
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Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill all extracellular bacteria.
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Incubate for an additional 1-1.5 hours.
Part D: Quantification of Intracellular Bacteria
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Aspirate the gentamicin-containing medium and wash the monolayers twice more with PBS.
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Lyse the host cells by adding a solution of cold 0.1% Triton X-100 to each well and incubating for 5-10 minutes.
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Collect the lysates, which now contain the intracellular bacteria.
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Prepare a 10-fold serial dilution series of the lysates in PBS.
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Plate 100 µL of appropriate dilutions onto BHI agar plates.
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Incubate the plates at 37°C for 24-48 hours and count the resulting Colony Forming Units (CFU).
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Calculate the number of intracellular bacteria per well to determine the invasion efficiency.
Caption: Workflow for the gentamicin protection assay to quantify bacterial invasion.
Conclusion
The internalin family of proteins represents a sophisticated arsenal (B13267) of virulence factors that are central to the pathogenesis of Listeria monocytogenes. Through the coordinated actions of InlA, InlB, and other family members, Listeria is able to recognize specific host cell targets, trigger its own uptake, and navigate across formidable anatomical barriers to establish a systemic infection. The detailed understanding of the molecular interactions between internalins and their host receptors, and the signaling pathways they manipulate, provides a foundation for the development of novel therapeutic strategies aimed at preventing or treating listeriosis by disrupting these critical early steps of infection.
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